7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Description

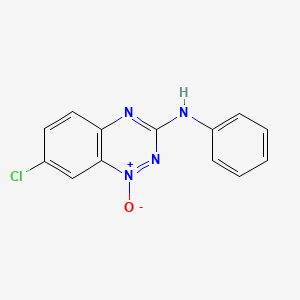

7-Chloro-1-oxo-N-phenyl-1λ⁵,2,4-benzotriazin-3-amine is a heterocyclic compound featuring a benzotriazine core with a chlorine substituent at position 7, an oxo group at position 1, and a phenyl group attached to the amine at position 3 (Figure 1). This compound belongs to the 1,2,4-benzotriazin-3-amine 1-oxide family, which is structurally analogous to tirapazamine, a well-studied hypoxic cytotoxin . The N-phenyl group introduces steric and electronic modifications that may influence solubility, metabolic stability, and DNA-binding affinity compared to non-aryl-substituted analogs.

Properties

CAS No. |

921933-37-1 |

|---|---|

Molecular Formula |

C13H9ClN4O |

Molecular Weight |

272.69 g/mol |

IUPAC Name |

7-chloro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C13H9ClN4O/c14-9-6-7-11-12(8-9)18(19)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16,17) |

InChI Key |

KPOKPTBIWQEFEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)[N+](=N2)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is facilitated by the use of stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing benzotriazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the benzotriazine ring.

Scientific Research Applications

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex benzotriazine derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, rubber components, and photoluminescence agents.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide

7-Fluoro-1,2,4-benzotriazin-3-amine 1-oxide

Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide)

Table 1: Key Properties of 7-Substituted Benzotriazin-3-amine 1-Oxides

Key Observations :

Hypoxic Cytotoxicity

- 7-Chloro-N-phenyl analog : Predicted to undergo bioreduction under hypoxia, generating radical species that abstract protons from DNA, leading to strand breaks. The phenyl group may stabilize radical intermediates or modify DNA intercalation .

- Tirapazamine: Well-characterized mechanism involving radical anion formation, back-oxidation in normoxia, and DNA cleavage under hypoxia. The di-N-oxide structure allows for two-electron reduction, producing a toxic benzotriazinyl radical .

DNA Interaction

- The chloro substituent in the target compound may enhance DNA affinity through hydrophobic interactions or halogen bonding, as seen in chloro-substituted intercalators like chlorambucil.

- Tirapazamine’s DNA damage is oxygen-dependent, with oxidized phosphoglycolate residues observed under anoxia .

Biological Activity

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique benzotriazine structure, which contributes to its biological activity. The presence of the chloro and phenyl groups plays a significant role in modulating its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides indicated that variations in substituents on the phenyl ring influenced the antimicrobial efficacy against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |

| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | C. albicans | Moderate |

This table illustrates the varying levels of activity based on structural modifications, highlighting the importance of chemical structure in biological efficacy.

Anticancer Activity

In addition to antimicrobial effects, compounds with similar structures have been investigated for their anticancer potential. For instance, isatin-benzenesulfonamide conjugates demonstrated promising anticancer activity through inhibition of carbonic anhydrase isoforms . The inhibition profile of these compounds suggests a mechanism where structural modifications enhance binding affinity to target enzymes involved in tumor progression.

Case Study: Isatin-Benzenesulfonamide Conjugates

A recent study synthesized several isatin derivatives and assessed their inhibitory effects against human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII). The most effective derivative exhibited an inhibition constant (K_i) of 5.87 nM against hCA II, indicating strong potential for further development .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of newly synthesized derivatives based on their chemical structures. These models help in understanding how different substituents affect the overall activity and guide future synthesis efforts.

Table 2: QSAR Analysis Results

| Descriptor | Value | Interpretation |

|---|---|---|

| Lipophilicity | High | Enhanced membrane permeability |

| LogP | 3.5 | Favorable for bioavailability |

| Hydrogen Bond Donors | 2 | Potential for increased interactions |

The QSAR analysis indicates that higher lipophilicity correlates with increased biological activity, suggesting that modifications enhancing this property could lead to more effective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.